Tin(IV) bis(acetylacetonate) dibromide is an organometallic compound with the chemical formula and a CAS number of 16894-10-3. This compound is classified as a coordination complex where tin is in the +4 oxidation state, coordinated to two acetylacetonate ligands and two bromide ions. It is primarily used in various chemical applications, including catalysis and materials science.
The synthesis of tin(IV) bis(acetylacetonate) dibromide can be achieved through several methods, including:
The synthesis processes often require inert atmospheres to prevent oxidation or hydrolysis of the reactants. The products are usually purified through recrystallization or chromatography techniques to ensure high purity levels suitable for scientific applications.
The molecular structure of tin(IV) bis(acetylacetonate) dibromide features a central tin atom coordinated by two bidentate acetylacetonate ligands and two bromine atoms. The acetylacetonate ligands are known for their ability to chelate metal centers effectively, stabilizing the tin in its +4 oxidation state.
Tin(IV) bis(acetylacetonate) dibromide can undergo various chemical reactions, including:
These reactions are often studied using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and UV-Vis (Ultraviolet-Visible Spectroscopy) to monitor changes in coordination environments and ligand dynamics.
The mechanism of action for tin(IV) bis(acetylacetonate) dibromide primarily revolves around its role as a precursor in various chemical syntheses, particularly in materials science. When heated or subjected to specific chemical environments:
Research indicates that compounds like tin(IV) bis(acetylacetonate) dibromide can enhance reaction rates significantly compared to non-catalyzed pathways, especially in organic transformations involving carbon-carbon bond formations .
Relevant data regarding its properties can be found in databases such as PubChem and Sigma-Aldrich .
Tin(IV) bis(acetylacetonate) dibromide has several scientific applications:
Tin(IV) bis(acetylacetonate) dibromide (chemical formula: C10H16Br2O4Sn; CAS 16894-10-3) is a coordination complex where tin(IV) is octahedrally coordinated by two bidentate acetylacetonate ligands and two bromine atoms. This solid-state compound (melting point: 182–184°C) exhibits high solubility in organic solvents, making it suitable for solution-based nanomaterial synthesis. Its molecular structure features a central tin atom bonded to oxygen atoms from acetylacetonate moieties and bromine ligands, contributing to its reactivity in precursor formulations [1] [5].
Solvothermal synthesis leverages high-pressure and high-temperature conditions within sealed reactors to facilitate nanocrystal growth. Tin(IV) bis(acetylacetonate) dibromide serves as a tin precursor in this method due to its controlled decomposition kinetics and solubility in polar solvents. In the synthesis of Cu2ZnSnS4 (CZTS) microparticles, researchers dissolved stoichiometric quantities of copper(II) chloride dihydrate, zinc chloride, tin(IV) bis(acetylacetonate) dibromide, and sulfur in triethylenetetramine solvent. The mixture was reacted at 200°C for 2 hours under open-air conditions, yielding phase-pure kesterite CZTS with a bandgap of 1.52 eV. The acetylacetonate ligands moderate tin reactivity, preventing phase segregation and enabling homogeneous cation incorporation [2].
Solvent selection critically influences reaction kinetics:
Table 1: Solvothermal Synthesis Parameters Using Tin(IV) Bis(acetylacetonate) Dibromide
Nanomaterial | Solvent System | Temperature (°C) | Time (h) | Key Outcome |
---|---|---|---|---|
CZTS Microparticles | Triethylenetetramine | 200 | 2 | Phase-pure kesterite |
CZTS Nanocrystals | Ethylene glycol | 230 | 24 | 5-8 nm crystallites |
CZTSxSe1-x | Oleylamine | 230 | 12 | Tunable bandgap (1.0-1.5 eV) |
Morphological control arises from the bromide ligands’ surface passivation, which regulates crystal growth rates along different crystallographic planes. This yields anisotropic structures essential for optoelectronic applications [2] [7].
Hot-injection methods provide superior temporal control over nucleation and growth stages. Tin(IV) bis(acetylacetonate) dibromide is dissolved in oleylamine (70%) alongside copper(II) acetylacetonate and zinc acetylacetonate. This mixture is heated to 225–250°C under inert atmosphere before rapid injection of sulfur- or selenium-oleylamine solutions. The bromide ligands enhance tin precursor stability at elevated temperatures, enabling synchronous reaction kinetics with copper and zinc precursors [3] [7].
Critical advantages over chloride analogues:
Table 2: Hot-Injection Protocols for CZTSSe Nanocrystals
Precursor System | Injection Temp (°C) | Growth Time (min) | Nanoparticle Properties |
---|---|---|---|
Sn(acac)2Br2 / S-OLA | 225 | 30 | 12.1 nm CZTS, 6.7% PCE |
Sn(acac)2Br2 / Se-OLA | 250 | 45 | CZTSe, 9.2% PCE |
SnCl4 / S-OLA | 225 | 30 | ZnS/SnS2 impurities |
Post-synthetic annealing (500–600°C under H2S/Ar) enhances crystallinity but risks delamination due to volatile bromide byproducts. Optimized annealing at 550°C for 15 minutes balances crystallinity and film integrity, achieving solar cell efficiencies up to 7.2% in printed devices [3] [7].
Aerosol-assisted chemical vapor deposition (AACVD) employs ultrasonic nebulization to transport non-volatile precursors into high-temperature reaction zones. Tin(IV) bis(acetylacetonate) dibromide is dissolved in acetylacetone (0.2M) alongside indium(III) acetylacetonate and tin(IV) bis(acetylacetonate) dibromide dopant (5 mol%) for indium tin oxide (ITO) film deposition. The aerosol droplets vaporize at 350–450°C, decomposing on substrates to form crystalline films. Bromine ligands facilitate tin oxide formation at reduced temperatures (400°C vs. 500°C for chloride analogues) [4].
Table 3: AACVD Parameters for ITO Film Fabrication
Carrier Gas Flow (L/min) | Substrate Temp (°C) | Film Thickness (nm/min) | Resistivity (Ω·cm) |
---|---|---|---|
1.0 | 400 | 18 | 8.2×10−3 |
2.0 | 400 | 18 | 2.4×10−2 |
1.0 | 450 | 22 | 4.7×10−3 |
Gas flow rates critically impact film morphology:
The precursor’s stability in aerosol form enables large-area, uniform coatings competitive with sputtered ITO, demonstrating its versatility beyond chalcogenide systems [4].
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